molecular formula C12H15NO B1330741 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol CAS No. 72107-05-2

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

Cat. No. B1330741
CAS RN: 72107-05-2
M. Wt: 189.25 g/mol
InChI Key: QSINDHMECZQCAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives has been achieved through various methods. Authentic samples of 1,2-dihydro-2,2,4-trimethylquinoline were synthesized, and their spectral properties were analyzed . Additionally, the synthesis of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and their structural analogs was accomplished by oxidation reactions of substituted pyrroloquinoline diones . An efficient one-pot synthesis method for 4-alkoxy-2-arylquinolines was developed using 2-(2-(trimethylsilyl)ethynyl)anilines and arylaldehydes in the presence of sulfuric acid .

Molecular Structure Analysis

The molecular structure of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol derivatives has been elucidated using various spectroscopic techniques. The structure of the dimer of 2,2,4-trimethyl-1,2-dihydroquinoline was determined, showing that dimerization occurs between the 4,6'-positions of the two dihydroquinoline ring systems . The crystal structures of some derivatives were determined by X-ray single crystal diffraction, providing detailed information on their three-dimensional arrangements .

Chemical Reactions Analysis

The chemical behavior of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol under different conditions has been studied. The photolysis of this compound leads to the formation of aminyl radicals, with dimerization being the main route of disappearance for these radicals . Silver(I)-catalyzed C–N coupling reactions have been employed to create dimeric structures of 1,2-dihydro-2,2,4-trimethylquinoline derivatives, demonstrating the potential for direct functionalization of a C–H bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol and its derivatives are influenced by their molecular structures. The crystal packing structures of these compounds are consolidated by van der Waals forces and weak directional hydrogen bonds . The stability of the heterocyclic fragment of 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids was found to be higher compared to their tetrahydroquinoline counterparts .

Scientific Research Applications

Photolysis and Radical Formation

Research has demonstrated that the photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol leads to the formation of aminyl radicals, primarily undergoing dimerization. Additionally, nitroxyl radicals can appear as a side reaction in the presence of O2, albeit with a low quantum yield (Malkin et al., 1981).

Antioxidant Properties

A study has shown the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a variant of the compound) with alkylperoxyls, forming various products including dimer IV and quinoline derivative III. These substances indicate the antioxidant potential of the compound. Specifically, dimer IV demonstrates medium-strength antioxidant properties (Taimr, 1994).

Dimer Structure Analysis

The acid-catalyzed dimerization of 2,2,4-trimethyl-1,2-dihydroquinoline has been analyzed, revealing that it occurs between the 4,6′-positions of the two dihydroquinoline ring systems. This finding is consistent with observed substituent effects and deuteration studies (Elliott & Dunathan, 1963).

Hepatoprotective Effects

Recent research has explored the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on various liver injury markers in rats. The results indicated that this compound reduces the severity of oxidative stress and liver cell damage, showing potential hepatoprotective and antioxidant properties (Brazhnikova et al., 2020).

Growth Stimulation in Woody Plants

The synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives have been studied for their effects on the growth of woody plants. Pre-sowing seed treatment with these compounds showed significant growth stimulation in certain species of Rhododendron (Vostrikova et al., 2020).

Process-Product Design in Rubber Production

TMQ (2,2,4-trimethyl-1,2-H-dihydroquinoline) is notably used as an effective antioxidant in rubber production. A study on its production process emphasizes the importance of designing optimal solvents to enhance the yield and selectivity of the reaction and extraction processes in TMQ product development (Pang et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2,2,4-trimethyl-1H-quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSINDHMECZQCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344827
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol

CAS RN

72107-05-2
Record name 2,2,4-Trimethyl-1,2-dihydroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 31 g of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline in 300 mL of dichloromethane was treated with 30 mL of boron tribromide dropwise at −78° C. After the addition of boron tribromide, the cooling bath was removed and the reaction mixture was allowed to warm to room temperature. The resulting mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into crushed ice and the pH was adjusted to 9 with sodium bicarbonate. The product was the extracted into EtOAc. The organic solution was washed with water and brine, dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by filtering through a short plug of silica gel eluting with 25% EtOAc in hexanes solution to give 12.4 g of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ol as a light brown solid.
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Synthesis routes and methods II

Procedure details

6-Ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline [Ethoxyquin (70 g, 0.32 mole)], was added to 250 mL of 48% HBr, and the mixture was heated to reflux for about 1 hour. The solution was cooled and poured into water. The aqueous suspension was made basic (pH=14) by the addition of 50% aqueous NaOH. Concentrated HCl was added to adjust the pH to about 4, then the mixture was made slightly basic by the addition of saturated sodium bicarbonate solution. The mixture was extracted with EtOAc and the organic layers were dried (brine, MgSO4) and concentrated in vacuo. The thick dark oil was triturated with toluene and the insoluble residue was filtered. The crude solid was recrystallized from toluene to give the title compound as a light brown solid (mp 182°-184°, 34 g, 0.18 mole, 56%). An analytical sample was prepared by another recrystallization from toluene to provide light brown crystals, mp 182°-184°: IR (KBr) 3302, 2972, 2934, 1586, 1495, 1344, 1244, 1154, 880, 814 cm-1 ; 1H NMR (D-6 DMSO) δ 1.12 (s, 6H), 1.33 (s, 3H), 3.34 (s, 1H), 5.17 (br s, 1H), 5.26 (s, 1H), 6.28-6.42 (m, 3H); MS m/e 190 (MH+) .
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56%

Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
YN Malkin, NO Pirogov, YA Ivanov… - Bulletin of the Academy …, 1981 - Springer
Conclusions 1. The photolysis of 2,2,4-trimethyl-1,2-dihydroquinolin-6-ols leads to the formation of aminyl radicals, the main route of disappearance of which is dimerization. 2. The …
Number of citations: 3 link.springer.com
A Błaszczyk, A Augustyniak… - International journal of …, 2013 - hindawi.com
Ethoxyquin (EQ, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is widely used in animal feed in order to protect it against lipid peroxidation. EQ cannot be used in any food for human …
Number of citations: 140 www.hindawi.com
O Korzhenko, P Führer, V Göldner… - Analytical …, 2021 - ACS Publications
Over the last 3 decades, electrochemistry (EC) has been successfully applied in phase I and phase II metabolism simulation studies. The electrochemically generated phase I metabolite…
Number of citations: 6 pubs.acs.org
J Nathanael, P Suardana, YM Vianney… - Chemical Biology & …, 2022 - Wiley Online Library
Diabetes mellitus type 2 (T2D) is one of the metabolic disorders suffered by a global human being. Certain factors, such as lifestyle and heredity, can increase a person's tendency for …
Number of citations: 6 onlinelibrary.wiley.com
S Ibrahim - 2018 - search.proquest.com
This thesis consists of two parts, both on synthetic chemistry with medicinal and biological relevance. Part one aims to develop methods for the preparation of quinazoline derivatives. A …
Number of citations: 3 search.proquest.com
T Uengwetwanit - 2014 - opendata.uni-halle.de
Virtual screening is typically grouped into structure-based and ligand-based approaches. Molecular docking is the predominant method among structure-based approaches and it is …
Number of citations: 4 opendata.uni-halle.de

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